molecular formula C19H19Cl3N2O2 B11678627 (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide

(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide

Cat. No.: B11678627
M. Wt: 413.7 g/mol
InChI Key: DAFQQIXZLZHWNT-MDWZMJQESA-N
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Description

(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide is a complex organic compound with a unique structure that includes phenyl, trichloro, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the ethoxyphenyl amine: This can be achieved through the reaction of 4-ethoxyaniline with appropriate reagents.

    Introduction of the trichloroethyl group: This step involves the reaction of the ethoxyphenyl amine with trichloroacetyl chloride under controlled conditions.

    Coupling with phenylprop-2-enamide: The final step involves coupling the intermediate with phenylprop-2-enamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19Cl3N2O2

Molecular Weight

413.7 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-ethoxyanilino)ethyl]prop-2-enamide

InChI

InChI=1S/C19H19Cl3N2O2/c1-2-26-16-11-9-15(10-12-16)23-18(19(20,21)22)24-17(25)13-8-14-6-4-3-5-7-14/h3-13,18,23H,2H2,1H3,(H,24,25)/b13-8+

InChI Key

DAFQQIXZLZHWNT-MDWZMJQESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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